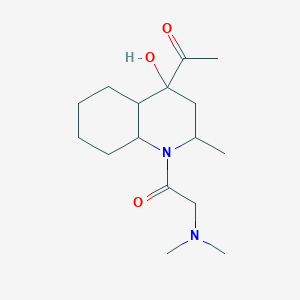

1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one

Description

Properties

CAS No. |

65591-37-9 |

|---|---|

Molecular Formula |

C16H28N2O3 |

Molecular Weight |

296.40 g/mol |

IUPAC Name |

1-(4-acetyl-4-hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl)-2-(dimethylamino)ethanone |

InChI |

InChI=1S/C16H28N2O3/c1-11-9-16(21,12(2)19)13-7-5-6-8-14(13)18(11)15(20)10-17(3)4/h11,13-14,21H,5-10H2,1-4H3 |

InChI Key |

SBTZAYVNWLSTLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2CCCCC2N1C(=O)CN(C)C)(C(=O)C)O |

Origin of Product |

United States |

Biological Activity

The compound 1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Octahydroquinoline derivative

- Functional Groups :

- Acetyl group

- Hydroxy group

- Dimethylamino group

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₂ |

| Molecular Weight | 235.30 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified in available literature |

Research indicates that compounds similar to 1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against a range of bacterial strains, suggesting potential as antibacterial agents.

- Anticancer Activity : Studies have reported that similar compounds can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluating octahydroquinoline derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group was noted to increase membrane permeability, enhancing the compound's efficacy against bacterial cells . -

Anticancer Potential :

In vitro studies demonstrated that compounds with structural similarities to the target molecule could inhibit tumor growth in various cancer cell lines. Mechanistic studies revealed that these compounds may activate caspase pathways, leading to programmed cell death . -

Synergistic Effects with Existing Drugs :

Research indicates that combining this compound with traditional antibiotics showed a synergistic effect, improving overall efficacy against resistant bacterial strains .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Synergistic Effects | Enhances efficacy with antibiotics |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels, necessitating further investigation into safe dosage ranges and potential side effects.

Table 3: Toxicological Data

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | Not established |

| Mutagenicity | Negative in preliminary tests |

Comparison with Similar Compounds

3-Dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one

- Core: 1,4-dihydroquinolin-4-one (partially unsaturated).

- Substituents: 3-Dimethylaminomethyl and 2-methyl groups.

- The dimethylamino group in this analog is at position 3, whereas the target compound’s dimethylamino ethanone is at position 1 .

- Synthesis : Prepared via alkylation with methyl iodide, suggesting similar strategies for introducing methyl groups in the target compound .

3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one

- Core: Quinolin-2(1H)-one.

- Substituents : 3-Acetyl, 6-chloro, and 4-phenyl groups.

- Key Differences : Acetyl is at position 3 (vs. position 4 in the target compound). The phenyl group may reduce solubility compared to the target’s hydroxy group .

Dimethylamino-Substituted Derivatives

1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one

- Core: Piperidine (non-quinoline).

- Substituents: Dimethylaminomethyl, hydroxy, and trifluorophenyl groups.

- Key Similarities: The dimethylamino group and hydroxy substituent align with the target’s functional groups. Structural-activity relationship (SAR) studies highlight the importance of para-substitution for bioactivity .

2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

- Core: Tetrahydroquinoline (partially saturated).

- Substituents: 4-Aminophenyl and ethanone.

- Key Differences: The tetrahydroquinoline core has fewer hydrogens than the octahydro core, possibly affecting conformational flexibility .

Acetyl/Hydroxy-Substituted Derivatives

4-Hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one (I-a)

- Core: Quinolin-2(1H)-one.

- Substituents : 4-Hydroxy, 3-(1-hydroxyethyl), and 1-phenyl groups.

- Key Similarities: The 4-hydroxy group mirrors the target compound, but the phenyl group may reduce hydrophilicity.

3-Acetyl-2-methyl-1H-quinolin-4-one

- Core: Quinolin-4-one.

- Substituents : 3-Acetyl and 2-methyl groups.

- Key Differences: Acetyl at position 3 (vs. 4 in the target) and lack of dimethylamino group. Safety data (e.g., first-aid measures) for this compound emphasize handling precautions for acetylated quinolinones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one?

- Methodology :

- Step 1 : Start with a quinolinone core (e.g., 4-hydroxyquinolin-2(1H)-one derivatives). Use a modified Nencki reaction (acetic acid/ZnCl₂ reflux) to introduce acetyl/hydroxy groups .

- Step 2 : Condense the intermediate with dimethylaminoethyl ketone via a Claisen-Schmidt reaction in ethanol with KOH catalysis .

- Step 3 : Purify via recrystallization (benzene/ethanol) and confirm purity using HPLC .

Q. How can structural characterization be performed to confirm the compound’s stereochemistry?

- Methodology :

- X-ray crystallography : Resolve the octahydroquinoline ring conformation and acetyl/hydroxy group positions (e.g., as in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one studies) .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., dimethylamino protons at δ 2.2–2.5 ppm, hydroxy protons at δ 4.5–5.0 ppm) .

Q. What analytical methods are recommended for assessing stability under varying pH/temperature?

- Methodology :

- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours. Monitor degradation via LC-MS .

- Kinetic analysis : Use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Methodology :

- Molecular docking : Use AutoDock Vina with target proteins (e.g., cytochrome P450) based on crystallographic data from similar quinolinones .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study charge distribution and nucleophilic sites .

Q. What experimental designs are suitable for evaluating biological activity against cancer targets?

- Methodology :

- In vitro assays : Test cytotoxicity via MTT on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

- Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .

Q. How can pharmacokinetic parameters (e.g., bioavailability) be determined in vivo?

- Methodology :

- Randomized block design : Administer the compound to rodents (oral/i.v.) and collect plasma samples at 0–24 hours. Analyze via LC-MS/MS .

- Compartmental modeling : Use WinNonlin for AUC, Cmax, and half-life calculations .

Q. What strategies resolve enantiomeric impurities in the synthesis?

- Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .

- Enzymatic resolution : Apply lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. How can environmental fate studies evaluate ecological risks?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.